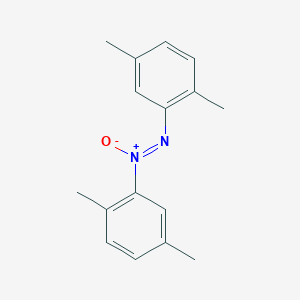
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
概要
説明
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide is an organic compound with the molecular formula C16H18N2O. This compound is characterized by the presence of two 2,5-dimethylphenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen atoms. The structure of this compound includes 38 bonds, 20 of which are non-hydrogen bonds, and 12 aromatic bonds .
準備方法
The synthesis of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide typically involves the reaction of 2,5-dimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the efficiency of the oxidation process .
化学反応の分析
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.
Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine.
Substitution: Aromatic substitution reactions can occur on the 2,5-dimethylphenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
科学的研究の応用
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing heterocycles.
Biology: The compound’s ability to form reactive nitrogen species makes it useful in studies of cellular signaling and oxidative stress.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its effects on cellular redox states.
作用機序
The mechanism of action of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide involves the generation of reactive nitrogen species, which can interact with various molecular targets. These interactions can lead to the modification of proteins, lipids, and nucleic acids, affecting cellular signaling pathways and redox states. The specific molecular targets and pathways involved depend on the concentration and context of the compound’s use .
類似化合物との比較
- Diazene, bis(2,4-dimethylphenyl)-, 1-oxide
- Diazene, bis(3,5-dimethylphenyl)-, 1-oxide
- Diazene, bis(2,6-dimethylphenyl)-, 1-oxide
特性
IUPAC Name |
(2,5-dimethylphenyl)-(2,5-dimethylphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-7-13(3)15(9-11)17-18(19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXZEOQPJPHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=[N+](C2=C(C=CC(=C2)C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485189 | |
| Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-98-7 | |
| Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


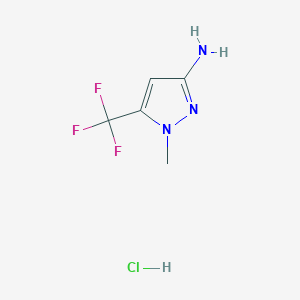
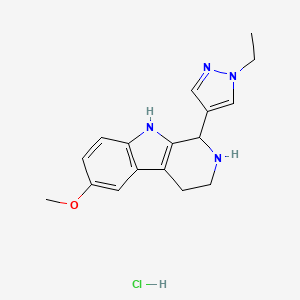
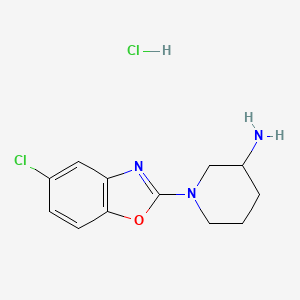
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)

![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)
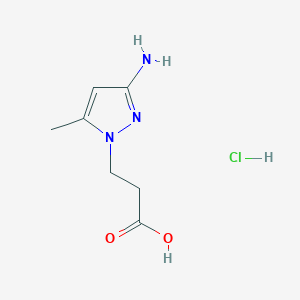
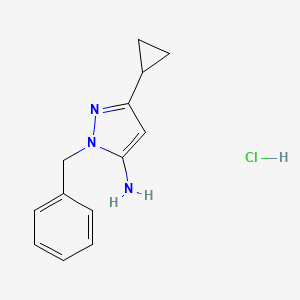
![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
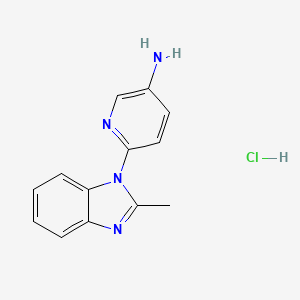
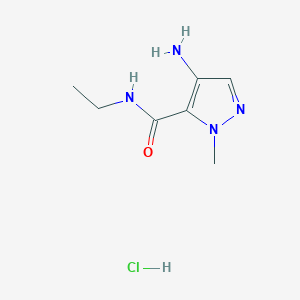
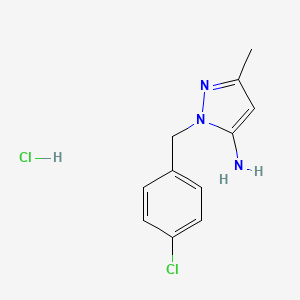
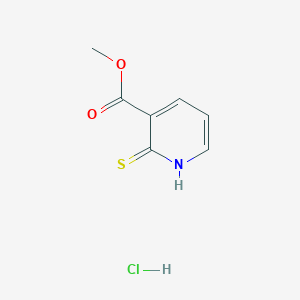
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
